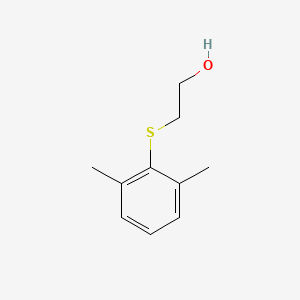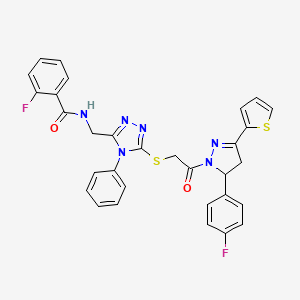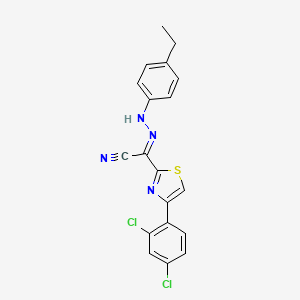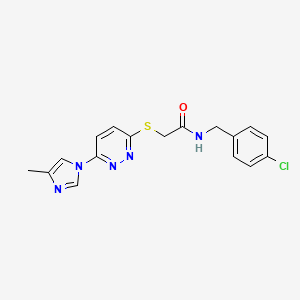![molecular formula C19H20N4O2S B2685538 4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide CAS No. 1704601-74-0](/img/structure/B2685538.png)
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via an ether bond, with a thiophene group attached to the piperidine nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step involves the coupling of the quinoxaline and piperidine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted piperidine derivatives.
科学研究应用
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to active sites on enzymes, inhibiting their activity. The piperidine ring can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-cancer and neuroprotective activities.
相似化合物的比较
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring exhibit similar pharmacological properties.
Thiophene derivatives: These compounds have similar electronic properties and are used in materials science.
Uniqueness
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to the combination of its quinoxaline, piperidine, and thiophene moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
4-quinoxalin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(21-12-15-4-3-11-26-15)23-9-7-14(8-10-23)25-18-13-20-16-5-1-2-6-17(16)22-18/h1-6,11,13-14H,7-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFULOYZAXEDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2685456.png)


![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685464.png)
![2-cyclopentyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2685466.png)



![(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine](/img/structure/B2685472.png)
![N-[(5-methylfuran-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2685474.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)
![2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B2685477.png)
